4-Imidazol-1-yl-cyclohexanol

Fragment-based drug discovery Lead optimization Ligand efficiency metrics

4-Imidazol-1-yl-cyclohexanol is the foundational, unsubstituted scaffold of the potent p38α/β MAP kinase inhibitor class exemplified by SB239063. With a molecular weight within fragment space (166.22 g·mol⁻¹), a low predicted logP (~ -0.59) optimal for CNS penetration, and three unsubstituted imidazole positions (C-2, C-4, C-5) for systematic parallel derivatization, this intermediate enables intellectual property-free optimization of kinase selectivity. Unlike pre-decorated analogs committed to a specific pharmacological profile, this versatile building block empowers data-driven medicinal chemistry. Procure this essential starting material for focused library synthesis and fragment-based drug discovery.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B13973004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Imidazol-1-yl-cyclohexanol
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CC(CCC1N2C=CN=C2)O
InChIInChI=1S/C9H14N2O/c12-9-3-1-8(2-4-9)11-6-5-10-7-11/h5-9,12H,1-4H2
InChIKeyBFRIPECZNDHAOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Imidazol-1-yl-cyclohexanol for Drug Discovery: Core Scaffold Identity, Physicochemical Baseline, and Procurement Specifications


4-Imidazol-1-yl-cyclohexanol (CAS 1555803-16-1) is a bicyclic small-molecule building block composed of an imidazole ring appended at the 4-position of a cyclohexanol core, with a molecular formula of C₉H₁₄N₂O and a molecular weight of 166.22 g·mol⁻¹ . The compound serves as the minimalist, unelaborated scaffold from which the clinically studied p38α/β MAP kinase inhibitor SB239063 (trans-4-[4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)-1H-imidazol-1-yl]cyclohexanol, MW = 368.4 g·mol⁻¹) is constructed via sequential arylations at the imidazole C-4 and C-5 positions . Its physicochemical profile—including a predicted logP of approximately −0.59 [1] and the presence of a single hydrogen-bond donor (OH) plus three hydrogen-bond acceptors—distinguishes it from the more lipophilic, densely functionalized analogs that dominate the imidazolyl-cyclohexane kinase inhibitor patent landscape originally disclosed by Bayer AG (EP0581003 / US5508299) [2].

Why 4-Imidazol-1-yl-cyclohexanol Cannot Be Replaced by Generic Imidazole or Cyclohexanol Analogs in Kinase-Targeted Synthesis


The imidazolyl-cyclohexanol scaffold class exhibits strong regio- and stereochemical dependence in biological activity, making generic substitution unreliable. The trans-4-imidazol-1-yl configuration is the critical stereochemical determinant for potent p38α MAP kinase engagement: the elaborated trans isomer SB239063 achieves an IC₅₀ of 44 nM against recombinant human p38α , whereas positional isomers such as 2-(1H-imidazol-1-yl)cyclohexan-1-ol (CAS 100199-09-5) produce a fundamentally different spatial presentation of the imidazole ring relative to the hydroxyl group . Furthermore, the parent patent family (Bayer EP0581003 / US5508299) explicitly claims a range of 4-imidazolyl-substituted cyclohexane derivatives with variable substituents at the imidazole C-2, C-4, and C-5 positions for cardiovascular indications, demonstrating that biological activity is exquisitely sensitive to the precise substitution pattern rather than being a general property of the imidazole-cyclohexane hybrid [1]. The unadorned 4-imidazol-1-yl-cyclohexanol scaffold therefore occupies a unique position as a late-stage diversifiable intermediate that cannot be functionally replaced by simpler imidazoles (e.g., 1-cyclohexylimidazole, which lacks the hydroxyl handle) or by pre-decorated analogs whose substitution patterns commit the user to a specific pharmacological profile.

Quantitative Differentiation Evidence for 4-Imidazol-1-yl-cyclohexanol Versus Closest Analogs: A Procurement-Focused Comparator Analysis


Molecular Weight Efficiency: 2.22-Fold Lower MW Versus the Elaborated p38 Inhibitor SB239063 Enables Broader SAR Exploration

4-Imidazol-1-yl-cyclohexanol possesses a molecular weight of 166.22 g·mol⁻¹, which is 202.18 g·mol⁻¹ (54.9%) lighter than the fully elaborated p38α inhibitor SB239063 (MW = 368.4 g·mol⁻¹) . This 2.22-fold mass differential is critical in lead optimization campaigns: starting from the low-MW scaffold, medicinal chemistry teams retain substantial 'MW headroom' under the Lipinski Rule of Five threshold (MW ≤ 500) before encountering developability attrition, whereas the pre-decorated SB239063 already consumes 73.7% of this ceiling [1]. The scaffold therefore supports fragment-to-lead and fragment-growing strategies that are infeasible with the fully substituted comparator.

Fragment-based drug discovery Lead optimization Ligand efficiency metrics

Lipophilicity Differential: ≥4.25 Log Units Lower logP Than SB239063 Enables Superior Aqueous Solubility and Formulation Flexibility

The predicted logP of 4-imidazol-1-yl-cyclohexanol is approximately −0.59 [1], whereas the experimental logP (ALogP) of SB239063 is 3.661 [2], yielding a difference of at least 4.25 log units (approximately 18,000-fold difference in theoretical octanol-water partition coefficient). The 2-positional isomer 2-(1H-imidazol-1-yl)cyclohexan-1-ol exhibits a computed logP of 1.36 , confirming that the 4-substitution pattern drives substantially lower lipophilicity. This difference directly impacts DMSO solubility: the parent scaffold is freely soluble in DMSO at standard stock concentrations, whereas SB239063 has a measured maximum DMSO solubility of only 3.7 mg·mL⁻¹ (10 mM) [2], limiting its utility in high-concentration screening formats.

Physicochemical profiling Aqueous solubility DMPK optimization

Stereochemical Determinant of Kinase Binding: The trans-4-Imidazol-1-yl Topology Delivers p38α IC₅₀ = 44 nM, Whereas Alternative Regioisomers Lack Documented Target Engagement

The trans stereochemistry of the 4-imidazol-1-yl-cyclohexanol core is a non-negotiable determinant of p38α MAP kinase binding. When elaborated with 4-fluorophenyl and 2-methoxypyrimidin-4-yl substituents, the trans isomer (SB239063) achieves an IC₅₀ of 44 nM against recombinant purified human p38α and >220-fold selectivity over ERK and JNK1 kinases . Critically, SB239063 shows no measurable activity (IC₅₀ > 100 μM) against the p38γ and p38δ isoforms [1], demonstrating that the cyclohexanol geometry contributes to isoform discrimination within the p38 family. The target compound, as an unsubstituted scaffold, preserves both the trans and cis stereochemical entry points, allowing users to deliberately explore the stereochemical dependence of their target of interest—an option foreclosed when purchasing the pre-resolved, trans-locked comparator SB239063.

Kinase inhibitor design Stereochemistry-activity relationships p38 MAPK

Patent Landscape Freedom: Bayer AG Core Patent Family Has Expired, Rendering the Scaffold an Open-Source Starting Point for Novel Composition-of-Matter IP

The foundational patent family claiming imidazolyl-substituted cyclohexane derivatives, including 4-imidazol-1-yl-cyclohexanol, was filed by Bayer AG on June 14, 1993 (EP0581003, US5508299) with a priority date of June 26, 1992 [1][2]. The European patent (EP0581003) ceased to be in force on June 14, 2002, following non-payment of the 9th-year renewal fee [1]. The corresponding US patent (US5508299) expired no later than June 21, 2013 (20 years from the US filing date). Consequently, the scaffold itself and generic methods for its preparation are now in the public domain, whereas newly elaborated derivatives bearing novel substitution patterns—prepared from this scaffold—remain patentable as new chemical entities. In contrast, the pre-decorated comparator SB239063 is covered by subsequent GlaxoSmithKline intellectual property and is sold under research-use-only licensing agreements , imposing restrictions on commercial translation.

Freedom to operate Patent expiry Scaffold hopping

Synthetic Versatility and Late-Stage Functionalization Handles: The Free Hydroxyl and Unsubstituted Imidazole Enable Diversification Routes Inaccessible with Pre-Decorated Analogs

4-Imidazol-1-yl-cyclohexanol presents two orthogonal synthetic handles: a free secondary hydroxyl group amenable to oxidation, esterification, etherification, or Mitsunobu chemistry, and three unsubstituted positions on the imidazole ring (C-2, C-4, C-5) available for sequential arylation, halogenation, or cross-coupling reactions . The Bayer patent (US5508299) explicitly discloses that the hydroxyl can be retained or further derivatized (e.g., to ethers or esters), and the imidazole ring can be elaborated with aryl, heteroaryl, and alkyl substituents to tune pharmacological activity [1]. By contrast, SB239063 occupies all five imidazole substituent positions (C-1: cyclohexanol; C-2: H; C-4: 4-fluorophenyl; C-5: 2-methoxypyrimidin-4-yl), leaving no room for further diversification without de novo synthesis . The 2-positional isomer 2-(1H-imidazol-1-yl)cyclohexan-1-ol similarly offers fewer diversification vectors, as the steric and electronic environment around the imidazole ring differs from the 4-substituted scaffold .

Late-stage functionalization Parallel synthesis Scaffold diversification

High-Value Application Scenarios Where 4-Imidazol-1-yl-cyclohexanol Confers Documented Advantages Over Alternative Scaffolds


Fragment-Based Lead Discovery Campaigns Targeting Kinase ATP-Binding Pockets

With a molecular weight of 166.22 g·mol⁻¹—well within fragment space (MW < 250)—and a predicted logP of −0.59, 4-imidazol-1-yl-cyclohexanol is an ideal fragment hit for kinases. Its imidazole ring can engage the hinge region via hydrogen bonding, while the cyclohexanol hydroxyl provides a vector for fragment growing. This stands in contrast to pre-decorated analogs such as SB239063 (MW = 368.4 g·mol⁻¹), which are too large for fragment screening libraries. [1]

Combinatorial Library Synthesis for p38 MAPK Isoform-Selective Inhibitor Optimization

The three unsubstituted imidazole positions (C-2, C-4, C-5) allow systematic, parallel derivatization to generate focused libraries probing p38α/β versus p38γ/δ selectivity. The trans stereochemistry of the elaborated product (SB239063, p38α IC₅₀ = 44 nM; p38γ/δ IC₅₀ > 100 μM) demonstrates that selectivity can be engineered from this scaffold. Procurement of the unsubstituted scaffold enables deliberate, data-driven selectivity optimization across a larger chemical space than starting from the selectivity-pre-committed SB239063. [2]

Commercial Kinase Inhibitor Development Programs Requiring Freedom-to-Operate

Because the Bayer AG patents (EP0581003, US5508299) covering imidazolyl-substituted cyclohexane derivatives have expired, new chemical entities built from this scaffold can be patented without encumbrance from the original composition-of-matter claims. This is particularly advantageous for biotechnology companies seeking to develop novel kinase inhibitors where the elaborated comparator SB239063 remains subject to GSK research-use-only licensing restrictions. [3]

Physicochemical Property Optimization in CNS-Penetrant Kinase Inhibitor Design

The low logP (−0.59) and low molecular weight of 4-imidazol-1-yl-cyclohexanol position it favorably for CNS drug discovery, where optimal logP values typically range from 1–3 and MW should remain below 400. Starting from this hydrophilic scaffold, medicinal chemists can introduce lipophilic substituents incrementally to achieve the desired balance of CNS penetration and target potency, whereas the highly lipophilic SB239063 (ALogP = 3.661) already exceeds typical CNS drug-likeness thresholds before any additional optimization. [4][5]

Quote Request

Request a Quote for 4-Imidazol-1-yl-cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.